6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one
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Overview
Description
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxybenzyl group at the 1st position, and a tosyl group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.
Introduction of the fluorine atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the methoxybenzyl group: This step involves the alkylation of the quinoline nitrogen with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or tosyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine or tosyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline derivatives: Compounds with similar fluorine substitution on the quinoline ring.
1-(3-methoxybenzyl)quinoline derivatives: Compounds with similar methoxybenzyl substitution.
3-tosylquinoline derivatives: Compounds with similar tosyl substitution.
Uniqueness
6-fluoro-1-(3-methoxybenzyl)-3-tosylquinolin-4(1H)-one is unique due to the combination of fluorine, methoxybenzyl, and tosyl groups on the quinoline ring. This unique combination may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-6-9-20(10-7-16)31(28,29)23-15-26(14-17-4-3-5-19(12-17)30-2)22-11-8-18(25)13-21(22)24(23)27/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMMAEOJIDKJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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